molecular formula C6H8FN3 B1175968 1-Ethyl-2-(phenylazo)-pyridinium tetrafluoroborate CAS No. 16600-15-0

1-Ethyl-2-(phenylazo)-pyridinium tetrafluoroborate

Cat. No.: B1175968
CAS No.: 16600-15-0
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Description

1-Ethyl-2-(phenylazo)-pyridinium tetrafluoroborate is an organic compound that belongs to the class of pyridinium salts It is characterized by the presence of an ethyl group at the first position, a phenylazo group at the second position, and a tetrafluoroborate anion

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-2-(phenylazo)-pyridinium tetrafluoroborate typically involves the reaction of 2-(phenylazo)pyridine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The resulting product is then treated with tetrafluoroboric acid to obtain the desired tetrafluoroborate salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2-(phenylazo)-pyridinium tetrafluoroborate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridinium ring is attacked by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted pyridinium derivatives.

Scientific Research Applications

1-Ethyl-2-(phenylazo)-pyridinium tetrafluoroborate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a component in electrochemical devices.

Mechanism of Action

The mechanism of action of 1-Ethyl-2-(phenylazo)-pyridinium tetrafluoroborate involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, leading to modulation of their activity. The phenylazo group plays a crucial role in these interactions by providing a site for binding and electron transfer.

Comparison with Similar Compounds

  • 1-Ethyl-2-(phenylazo)-imidazolium tetrafluoroborate
  • 1-Ethyl-2-(phenylazo)-quinolinium tetrafluoroborate
  • 1-Ethyl-2-(phenylazo)-pyrazolium tetrafluoroborate

Comparison: 1-Ethyl-2-(phenylazo)-pyridinium tetrafluoroborate is unique due to its specific structural features, such as the pyridinium ring and the phenylazo group. These features confer distinct chemical reactivity and biological activity compared to similar compounds. For instance, the pyridinium ring provides a different electronic environment compared to imidazolium or quinolinium rings, leading to variations in reactivity and interaction with molecular targets.

Properties

IUPAC Name

(1-ethylpyridin-1-ium-2-yl)-phenyldiazene;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N3.BF4/c1-2-16-11-7-6-10-13(16)15-14-12-8-4-3-5-9-12;2-1(3,4)5/h3-11H,2H2,1H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWOOENVBDAFGKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC[N+]1=CC=CC=C1N=NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BF4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60724674
Record name 1-Ethyl-2-[(E)-phenyldiazenyl]pyridin-1-ium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60724674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16599-97-6
Record name 1-Ethyl-2-[(E)-phenyldiazenyl]pyridin-1-ium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60724674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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